molecular formula C21H15N3O3 B5326028 1-(4-methylphenyl)-4-(4-nitrophenoxy)phthalazine

1-(4-methylphenyl)-4-(4-nitrophenoxy)phthalazine

Cat. No.: B5326028
M. Wt: 357.4 g/mol
InChI Key: QMGQIBOZUCNSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-4-(4-nitrophenoxy)phthalazine is an organic compound that belongs to the phthalazine family This compound is characterized by the presence of a phthalazine core substituted with a 4-methylphenyl group and a 4-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-4-(4-nitrophenoxy)phthalazine typically involves the following steps:

    Nitration of Phenol: The initial step involves the nitration of phenol to produce 4-nitrophenol.

    Formation of 4-Nitrophenoxy Group: The 4-nitrophenol is then reacted with a suitable phthalazine derivative to introduce the 4-nitrophenoxy group.

    Introduction of 4-Methylphenyl Group:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-4-(4-nitrophenoxy)phthalazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.

Major Products:

    Reduction of Nitro Group: Produces 1-(4-methylphenyl)-4-(4-aminophenoxy)phthalazine.

    Oxidation: Can lead to the formation of quinone derivatives.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Methylphenyl)-4-(4-nitrophenoxy)phthalazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-4-(4-nitrophenoxy)phthalazine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(4-Methylphenyl)-4-(4-aminophenoxy)phthalazine: Similar structure but with an amino group instead of a nitro group.

    1-(4-Methylphenyl)-4-(4-chlorophenoxy)phthalazine: Contains a chlorophenoxy group instead of a nitrophenoxy group.

    1-(4-Methylphenyl)-4-(4-hydroxyphenoxy)phthalazine: Features a hydroxy group in place of the nitro group.

Uniqueness: 1-(4-Methylphenyl)-4-(4-nitrophenoxy)phthalazine is unique due to the presence of both a nitro group and a phthalazine core, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

1-(4-methylphenyl)-4-(4-nitrophenoxy)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3/c1-14-6-8-15(9-7-14)20-18-4-2-3-5-19(18)21(23-22-20)27-17-12-10-16(11-13-17)24(25)26/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGQIBOZUCNSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.